
1,3-Bis(morpholin-4-ylmethyl)urea
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Overview
Description
1,3-Bis(morpholin-4-ylmethyl)urea is an organic compound with the molecular formula C({11})H({22})N({4})O({3}) It is characterized by the presence of two morpholine rings attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(morpholin-4-ylmethyl)urea can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde and urea. The reaction typically proceeds as follows:
Step 1: Morpholine reacts with formaldehyde to form bis(morpholin-4-yl)methane.
Step 2: Bis(morpholin-4-yl)methane is then reacted with urea under controlled conditions to yield this compound.
The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(morpholin-4-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The morpholine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Chemical Synthesis and Coordination Chemistry
1,3-Bis(morpholin-4-ylmethyl)urea serves as an important building block in organic synthesis. Its ability to form coordination complexes makes it useful in coordination chemistry. The morpholine rings facilitate interactions with metal ions, which can lead to the development of novel catalysts or ligands for various chemical reactions.
Table 1: Comparison of Urea Derivatives in Synthesis
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1,3-Bis(piperidin-4-ylmethyl)urea | Contains piperidine rings | Different nitrogen heterocycle affects reactivity |
1,3-Bis(pyrrolidin-4-ylmethyl)urea | Contains pyrrolidine rings | Variations in ring size influence properties |
1,3-Bis(azepan-4-ylmethyl)urea | Features azepane rings | Larger ring structure may alter biological interactions |
Research indicates that this compound exhibits potential biological activity. It is being investigated for its role as a therapeutic agent, particularly in drug development targeting specific enzymes or receptors. The morpholine rings enhance binding affinity and specificity, which may contribute to its efficacy in modulating biological pathways .
Case Study: Inhibition of Soluble Epoxide Hydrolase
A study involving a series of N,N′-disubstituted ureas demonstrated that compounds structurally related to this compound showed low nanomolar to picomolar activities against soluble epoxide hydrolase (sEH). These compounds exhibited excellent oral bioavailability and were effective in vivo for treating conditions like hypotension in murine models .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that derivatives containing morpholine groups exhibit activity against various microorganisms, including Mycobacterium smegmatis and Candida albicans. This suggests potential applications in developing antimicrobial agents .
Table 2: Antimicrobial Activity of Compounds
Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | M. smegmatis | 15.6 μg/mL |
Compound B | C. albicans | Active |
This compound | Various strains | Under investigation |
Mechanism of Action
The mechanism by which 1,3-Bis(morpholin-4-ylmethyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The morpholine rings can enhance binding affinity and specificity, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(piperidin-4-ylmethyl)urea: Similar structure but with piperidine rings instead of morpholine.
1,3-Bis(pyrrolidin-4-ylmethyl)urea: Contains pyrrolidine rings.
1,3-Bis(azepan-4-ylmethyl)urea: Features azepane rings.
Uniqueness
1,3-Bis(morpholin-4-ylmethyl)urea is unique due to the presence of morpholine rings, which impart distinct chemical and biological properties. The oxygen atom in the morpholine ring can participate in hydrogen bonding, enhancing solubility and reactivity compared to similar compounds with different ring structures.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
6969-60-4 |
---|---|
Molecular Formula |
C11H22N4O3 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
1,3-bis(morpholin-4-ylmethyl)urea |
InChI |
InChI=1S/C11H22N4O3/c16-11(12-9-14-1-5-17-6-2-14)13-10-15-3-7-18-8-4-15/h1-10H2,(H2,12,13,16) |
InChI Key |
SNQPTCADDNMILA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CNC(=O)NCN2CCOCC2 |
Origin of Product |
United States |
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